4-fluoro-2-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
A study highlighted the synthesis of novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety, which were evaluated for their anticancer activity against Ehrlich ascites carcinoma cells. Certain compounds exhibited promising in vitro cytotoxic activity, showcasing the potential of these derivatives in cancer therapy (Ghorab et al., 2007).
Another study synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on various human tumor cell lines. One compound, in particular, exhibited potent anticancer activity, with detailed analysis indicating its potential to induce G2/M phase arrest and caspase activation in cancer cells (Żołnowska et al., 2018).
Radioprotective Activity
Research has also been conducted on the radioprotective properties of certain compounds derived from 4-(quinolin-1-yl)-benzenesulfonamide. Some of these compounds showed in vivo radioprotective activity against γ-irradiation in mice, indicating their potential use in protecting against radiation-induced damage (Ghorab et al., 2008).
Fluorescence and Zinc Detection
A preparative and spectroscopic study on fluorophores for Zinc(II) detection demonstrated the importance of certain quinoline derivatives in the study of intracellular Zn2+. These compounds, including modifications with sulfonamide groups, have been utilized in creating sensitive probes for detecting zinc ions, which play critical roles in biological processes (Kimber et al., 2001).
Future Directions
Research on imidazole derivatives continues to explore their pharmacological activities and synthetic routes. Investigating their potential applications in drug development, especially in overcoming antimicrobial resistance (AMR), remains an important area of study . Further studies should focus on optimizing their biological properties and exploring novel therapeutic applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-11-7-14(19)4-5-16(11)25(23,24)20-15-8-12-3-2-6-21-17(22)10-13(9-15)18(12)21/h4-5,7-9,20H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXYWZHZQYAMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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